molecular formula C16H14O2 B14201151 Spiro[1,4-dioxane-2,9'-fluorene] CAS No. 863395-70-4

Spiro[1,4-dioxane-2,9'-fluorene]

Cat. No.: B14201151
CAS No.: 863395-70-4
M. Wt: 238.28 g/mol
InChI Key: KENAHDAHYDTMHU-UHFFFAOYSA-N
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Description

Spiro[1,4-dioxane-2,9’-fluorene] is a spirocyclic compound that features a unique structure where a 1,4-dioxane ring is fused to a fluorene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and catalysis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,4-dioxane-2,9’-fluorene] typically involves the reaction of fluorene-9-one with a suitable dioxane precursor. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spirocyclic structure . The reaction conditions usually involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide, at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of Spiro[1,4-dioxane-2,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,4-dioxane-2,9’-fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Oxidized spirocyclic ketones or alcohols.

    Reduction: Reduced spirocyclic hydrocarbons.

    Substitution: Halogenated spirocyclic compounds.

Scientific Research Applications

Spiro[1,4-dioxane-2,9’-fluorene] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Spiro[1,4-dioxane-2,9’-fluorene] depends on its application. In catalysis, the spirocyclic structure provides a rigid and stable framework that can enhance the activity and selectivity of catalysts. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar fluorene moiety but fused to a xanthene ring.

    Spiro[cyclopropane-1,9’-fluorene]: Features a cyclopropane ring fused to fluorene, offering different chemical properties.

Uniqueness

Spiro[1,4-dioxane-2,9’-fluorene] is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural and electronic characteristics.

Properties

CAS No.

863395-70-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

spiro[1,4-dioxane-2,9'-fluorene]

InChI

InChI=1S/C16H14O2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)11-17-9-10-18-16/h1-8H,9-11H2

InChI Key

KENAHDAHYDTMHU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CO1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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